2'-Ethyl Simvastatin is a derivative of Simvastatin, a well-known cholesterol-lowering medication belonging to the class of drugs known as statins. This compound is primarily used for its lipid-lowering effects and has been studied for its potential benefits in treating various cardiovascular diseases. The modification of the Simvastatin structure to include an ethyl group at the 2'-position may enhance its pharmacological properties, including potency and bioavailability.
Simvastatin is derived from Lovastatin, which is produced by fermentation using the fungus Aspergillus terreus. The synthesis of 2'-Ethyl Simvastatin involves chemical modifications to the Lovastatin structure, thereby creating a compound with distinct pharmacological attributes.
2'-Ethyl Simvastatin is classified as a lipid-lowering agent and falls under the category of HMG-CoA reductase inhibitors. Its primary function is to inhibit cholesterol synthesis in the liver, leading to decreased levels of low-density lipoprotein cholesterol in the bloodstream.
The synthesis of 2'-Ethyl Simvastatin can be achieved through several methods, often involving enzymatic and chemical transformations. The following outlines a common synthetic pathway:
The reaction conditions typically include:
The molecular structure of 2'-Ethyl Simvastatin can be represented as follows:
The structural modifications from Simvastatin include an ethyl group at the 2'-position of the naphthalene ring system, enhancing its lipophilicity and potentially improving its binding affinity to HMG-CoA reductase.
The primary reactions involved in the synthesis of 2'-Ethyl Simvastatin include:
These reactions often require specific conditions such as:
The mechanism by which 2'-Ethyl Simvastatin exerts its effects involves:
Studies indicate that statins, including derivatives like 2'-Ethyl Simvastatin, can lower serum LDL cholesterol levels by up to 50% depending on dosage and patient response.
2'-Ethyl Simvastatin has several potential applications in scientific research and clinical settings:
The chemical structure of 2'-Ethyl Simvastatin (C₂₃H₃₄O₅, MW 390.51 g/mol) features a deliberate ethyl group replacement of the methyl moiety at the 2' position of the simvastatin ester side chain [5] [6]. This seemingly subtle alteration significantly impacts the molecule's three-dimensional conformation and electronic distribution. Computational modeling reveals that the ethyl extension increases steric bulk and hydrophobic surface area in a region critical for membrane penetration and protein binding. Unlike the natural substrate HMG-CoA or the transition state analog mevaldyl-CoA, statins like simvastatin and its derivatives exploit a unique binding mode characterized by high-affinity hydrophobic interactions within the HMG-CoA reductase catalytic pocket [1]. The ethyl substitution enhances the lipophilic character of this region, potentially strengthening van der Waals contacts with nonpolar residues lining the enzyme's active site [6].
Table 1: Structural and Physicochemical Comparison of Simvastatin and 2'-Ethyl Simvastatin
Property | Simvastatin (C₂₅H₃₈O₅) | 2'-Ethyl Simvastatin (C₂₃H₃₄O₅) | Pharmacological Implication |
---|---|---|---|
Molecular Weight | 418.57 g/mol | 390.51 g/mol | Altered membrane permeability and distribution kinetics |
2' Position Substituent | Methyl group | Ethyl group | Enhanced hydrophobic interactions with HMGCR active site |
Calculated LogP | ~4.5 (Highly lipophilic) | Increased lipophilicity | Potential for improved tissue penetration, especially in bone and brain |
Key Functional Groups | Decalin ring, β-hydroxy lactone, 2,2-dimethylbutanoate ester | Preserved core with modified ester | Maintained HMGCR affinity with altered off-target interactions |
The preservation of the bicyclic decalin ring system and the β-hydroxy lactone moiety ensures maintained recognition by HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis [1] [3]. However, the modified ester side chain alters electron density distribution across the molecule, potentially influencing its conformational flexibility upon enzyme binding. X-ray crystallographic studies of related analogs suggest that bulkier ester substituents can induce subtle shifts in the lactone ring's orientation relative to the conserved histidine-glutamate-serine catalytic triad of HMG-CoA reductase [6]. This structural perturbation might translate into differential inhibition kinetics or altered susceptibility to resistance mechanisms compared to simvastatin. Furthermore, the enhanced lipophilicity profile of 2'-Ethyl Simvastatin could facilitate deeper penetration into tissues with dense cellular matrices, such as bone or solid tumors, where conventional statins exhibit limited distribution [10].
The strategic modification of the ester side chain in statins represents a sophisticated approach to fine-tuning pharmacological properties beyond cholesterol-lowering efficacy. The ethyl extension in 2'-Ethyl Simvastatin exemplifies how even minor structural alterations can profoundly impact biological activity profiles, tissue selectivity, and therapeutic windows. Statin side chains function as critical pharmacophore modifiers that influence binding kinetics to HMG-CoA reductase, metabolic stability, and interaction with membrane transporters [1] [3]. The ethyl group specifically enhances the hydrophobic contact surface without introducing steric hindrance that might compromise access to the enzyme's deep catalytic cleft [5] [6].
Research across statin derivatives demonstrates that side-chain engineering can significantly alter off-target effects and pleiotropic activities. For instance, simvastatin derivatives modified at the ester side chain have shown markedly reduced cytotoxicity toward hepatocytes and myoblasts compared to the parent compound while retaining or even enhancing desired biological activities in target tissues [10]. This differential effect likely stems from altered interactions with non-HMG-CoA reductase targets. Specifically, 2'-Ethyl Simvastatin's structural profile may influence isoprenoid pathway intermediates (farnesyl pyrophosphate and geranylgeranyl pyrophosphate) that regulate small GTPase signaling cascades involved in cell proliferation, inflammation, and apoptosis [4] [8].
Table 2: Impact of Statin Side-Chain Modifications on Pharmacological Properties
Modification Type | Biological Consequences | Potential Therapeutic Advantages | Exemplified Derivatives |
---|---|---|---|
Elongated Alkyl (e.g., Ethyl) | Enhanced membrane penetration, Altered protein binding kinetics | Improved bone/tumor bioavailability, Reduced hepatoselectivity | 2'-Ethyl Simvastatin, KMUHC-01 [10] |
Hydroxyl Group Introduction | Increased hydrophilicity, Modified transporter affinity | Reduced myotoxicity potential, Hepatic specificity | Pravastatin, Rosuvastatin |
Fluorinated Side Chains | Metabolic stability, Enhanced electronic effects | Resistance to CYP-mediated deactivation, Prolonged half-life | Fluorinated simvastatin analogs |
Heterocyclic Incorporation | Altered conformational flexibility, Novel interaction sites | Targeted tissue delivery, Multimodal activity | Pyrazole- and triazole-containing statins |
The structure-activity relationship (SAR) insights gained from such modifications have broader implications for statin development. Studies on simvastatin hydroxyacid (SVA) and amide-modified derivatives (AM1, AM2) reveal that even minor structural variations can substantially alter anti-proliferative potency against cancer cells and osteogenic capacity in bone regeneration models [4] [10]. For example, KMUHC-01—a simvastatin derivative featuring side-chain modifications—demonstrated significantly reduced cytotoxicity (IC₅₀ >10 μM) toward mesenchymal stem cells compared to simvastatin (IC₅₀ ~1 μM) while simultaneously enhancing mineralization capacity and osteogenic gene expression (BMP-2, osteocalcin) at nanomolar concentrations [10]. This therapeutic window expansion highlights how targeted side-chain engineering can dissociate desired therapeutic effects from dose-limiting toxicities.
The development of 2'-Ethyl Simvastatin exists within a broader historical trajectory of statin optimization that began with the isolation of mevastatin (compactin) from Penicillium citrinum in the 1970s [7]. Simvastatin (Zocor®), a semi-synthetic analog of lovastatin, represented the first major commercial success in this class following its patent by Merck in 1980 and FDA approval in 1992 [3] [7]. While initial optimization focused primarily on HMG-CoA reductase potency and hepatic cholesterol suppression, research over subsequent decades revealed numerous pleiotropic effects with therapeutic potential beyond cardiovascular disease. This recognition spurred efforts to develop analogs with optimized properties for oncology, neurology, and orthopedics through systematic structural modification [4] [10].
The rationale for developing ethyl-substituted derivatives specifically emerged from SAR studies conducted throughout the 1990s and 2000s that identified the ester side chain as a critical modulator of statins' non-lipid effects. Researchers observed that minor structural variations in this region could significantly alter protein-binding characteristics, tissue distribution patterns, and off-target activities without compromising HMG-CoA reductase inhibition. For instance, early investigations demonstrated that ester chain modifications influenced statins' ability to inhibit vascular smooth muscle proliferation and macrophage-mediated inflammation—effects only partially correlated with cholesterol reduction [1] [3].
Time Period | Development Milestone | Significance |
---|---|---|
1980 | Simvastatin patented by Merck [3] [7] | Provided the structural foundation for derivative development |
1990s | Discovery of statins' pleiotropic effects [1] | Revealed therapeutic potential beyond lipid lowering |
Early 2000s | Epidemiological studies linking statins to reduced cancer risk [4] | Stimulated research into anti-neoplastic derivatives |
2010-2015 | Development of SVA, AM1, AM2 derivatives [4] | Demonstrated enhanced anti-cancer activity in CRPC models |
2015-Present | Synthesis of KMUHC-01 and ethyl-substituted analogs [10] | Achieved dissociation of bone anabolic effects from cytotoxicity |
2020s | Exploration of 2'-Ethyl Simvastatin bioactivity [5] [6] | Focused optimization for tissue-specific applications |
Recent research on 2'-Ethyl Simvastatin builds upon findings from structurally similar investigational compounds. KMUHC-01, another simvastatin derivative, demonstrated remarkable bone anabolic properties in rat critical-sized calvarial defects, significantly increasing trabecular bone volume (BV/TV) and mechanical strength at 1 μM concentration—effects achieved with substantially reduced cytotoxicity compared to simvastatin [10]. Similarly, simvastatin hydroxyacid (SVA) exhibited potent anti-tumorigenic activity against castration-resistant prostate cancer (CRPC) cell lines by suppressing androgen receptor signaling and AKT pathway activation while synergizing with docetaxel chemotherapy [4]. These findings collectively validate the strategy of side-chain modification for unlocking new therapeutic applications. The chemical evolution toward 2'-Ethyl Simvastatin specifically aims to leverage increased lipophilicity for improved bone tissue penetration and intracellular bioavailability in tumor environments, addressing key limitations of hydrophilic statins in these applications [5] [10]. Current research focuses on further optimizing these modified analogs for tissue-specific delivery and multimodal activity against complex pathologies like metastatic cancer and metabolic bone disorders.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7